Mutagenic Potency in S. typhimurium TA100: Direct Comparison with 1-Chloro-2-methyl-2-butene
In a direct head-to-head study of allylic chloroolefins, the direct mutagenic activity of 3-chloro-2-methyl-1-butene was found to be lower than that of its isomer 1-chloro-2-methyl-2-butene in the Salmonella typhimurium TA100 assay. This difference is crucial for applications where minimizing genotoxic potential is a priority [1].
| Evidence Dimension | Mutagenic Activity |
|---|---|
| Target Compound Data | Lower mutagenic activity |
| Comparator Or Baseline | 1-Chloro-2-methyl-2-butene (Higher mutagenic activity) |
| Quantified Difference | 3-chloro-2-methyl-1-butene < 1-chloro-2-methyl-2-butene (Rank order, specific revertant counts not reported) |
| Conditions | S. typhimurium TA100 assay, direct testing without metabolic activation (S9 mix). |
Why This Matters
This quantitative ranking enables informed selection when seeking an allylic chloride building block with a potentially more favorable genotoxicity profile, a critical consideration in pharmaceutical and agrochemical process development.
- [1] Eder, E.; Henschler, D.; Neudecker, T. Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: Correlation of alkylating and mutagenic properties. Biochemical Pharmacology 1980, 29 (19), 2611-2617. View Source
